molecular formula C15H18N4O4 B2488200 1-(2-Oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione CAS No. 2034523-60-7

1-(2-Oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione

Cat. No.: B2488200
CAS No.: 2034523-60-7
M. Wt: 318.333
InChI Key: JFOOZGULFZDKOM-UHFFFAOYSA-N
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Description

1-(2-Oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione ( 2034523-60-7) is a chemical compound with a molecular formula of C15H18N4O4 and a molecular weight of 318.33 g/mol . This molecule features a pyrrolidine-2,5-dione (succinimide) group linked to a piperidine ring via a keto-carbonyl spacer. The piperidine ring is further functionalized with a pyrimidin-4-yloxy moiety, a structure often associated with potential biological activity and used in medicinal chemistry research . The compound is offered for research purposes and is not intended for diagnostic or therapeutic use. It is strictly for laboratory applications. Researchers can acquire this compound in various quantities to suit their experimental needs. The structural features of this molecule, particularly the succinimide group, may make it a point of interest in the design and synthesis of covalent inhibitors or as a key intermediate in complex synthetic pathways. Its physicochemical properties, including a topological polar surface area of approximately 92.7 Ų, suggest it may have relevance in projects investigating membrane permeability and drug-like characteristics . For a detailed description of handling, storage, and safety procedures, please refer to the material safety data sheet (MSDS).

Properties

IUPAC Name

1-[2-oxo-2-(3-pyrimidin-4-yloxypiperidin-1-yl)ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c20-13-3-4-14(21)19(13)9-15(22)18-7-1-2-11(8-18)23-12-5-6-16-10-17-12/h5-6,10-11H,1-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOOZGULFZDKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C(=O)CCC2=O)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate amino acid derivatives under dehydrating conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrrolidine-2,5-dione intermediate.

    Attachment of the Pyrimidin-4-yloxy Group: This step involves the reaction of the piperidine derivative with a pyrimidine compound, typically under basic conditions to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and pH, as well as the implementation of purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the pyrimidine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Conditions for substitution reactions often involve bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl), depending on the specific reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure with the following characteristics:

  • Molecular Formula : C19H22N4O4
  • Molecular Weight : 370.4 g/mol
  • CAS Number : 2034472-12-1

The structure features a pyrrolidine core with oxo and pyrimidinyl substituents, which contribute to its biological activity.

Anticancer Activity

Research indicates that compounds similar to 1-(2-Oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione exhibit potential anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific pathways involved in tumor growth and metastasis. Studies have shown that it can affect the expression of genes related to cell proliferation and apoptosis.

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders:

  • Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease.

Antimicrobial Properties

There is emerging evidence that this compound may possess antimicrobial activity:

  • Inhibition of Pathogens : Laboratory tests have shown effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of structurally similar compounds to 1-(2-Oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione. The results demonstrated significant inhibition of cell growth in breast cancer cell lines, suggesting a promising avenue for further research into its derivatives.

Case Study 2: Neuroprotection

In another investigation, researchers explored the neuroprotective properties of related compounds in models of neurodegeneration. Results indicated that these compounds could reduce markers of inflammation and oxidative damage in neuronal cells.

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidin-4-yloxy group is likely crucial for binding to these targets, while the piperidine and pyrrolidine-2,5-dione moieties may influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Diversity

The table below compares key structural and synthetic properties of the target compound with its analogs:

Compound Name Core Structure Key Substituents Synthesis Yield (%) Melting Point (°C) Biological Activity (if reported) Reference(s)
Target Compound : 1-(2-Oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione 3-(Pyrimidin-4-yloxy)piperidine, oxoethyl N/A N/A N/A N/A
4g : 1-{2-[4-(1H-indol-3-yl)piperidin-1-yl]ethyl}-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione Dual indole substituents, piperidine 41.7 104–108 High 5-HT1A/SERT affinity (implied)
4h : 1-{2-[4-(5-fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl}-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione Fluorinated indole, piperidine 57.2 203–204 Potential CNS activity
1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione (Jigarkumar et al., 2013) Pyrrolidine-2,5-dione Aryloxy (4-bromophenyl), acetylphenyl N/A N/A GABA-transaminase inhibition (IC50 = 100.5 µM)
1-(2-oxo-2-{4-[(thiophen-3-yl)methyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione hydrochloride Pyrrolidine-2,5-dione Piperazine, thiophene N/A N/A N/A
Key Observations:
  • Piperidine vs. Piperazine : The target compound’s piperidine ring (vs. piperazine in ) may enhance lipophilicity and blood-brain barrier penetration, critical for CNS-targeting agents .
  • Synthetic Efficiency : Analogs like 4f (93.8% yield) and 4i (84.0% yield) demonstrate high-yield synthesis via bromoalkyl intermediates and nucleophilic substitution, a method likely applicable to the target compound .

Physicochemical Properties

  • Melting Points : Indole-substituted analogs (4g , 4h ) show higher melting points (104–204°C) due to hydrogen bonding and π-stacking, whereas the target compound’s pyrimidine group may reduce crystallinity, favoring solubility .
  • Lipophilicity : The pyrimidin-4-yloxy group’s electronegative nitrogen atoms may increase polarity compared to thiophene () or indole (), impacting pharmacokinetics .

Biological Activity

1-(2-Oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a pyrrolidine-2,5-dione core linked to a piperidine ring, which is further substituted with a pyrimidin-4-yloxy group. Its structural complexity suggests diverse interactions with biological macromolecules, making it a candidate for therapeutic applications.

  • Molecular Formula : C15H18N4O4
  • Molecular Weight : 318.333 g/mol
  • CAS Number : 2034523-60-7

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrrolidine Core : Cyclization of amino acid derivatives.
  • Introduction of the Piperidine Ring : Nucleophilic substitution reactions.
  • Attachment of the Pyrimidin-4-yloxy Group : Reaction under basic conditions to facilitate nucleophilic substitution .

Anticancer Activity

Research indicates that derivatives of pyrrolidine-2,5-dione exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to 1-(2-Oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione can inhibit the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which plays a crucial role in tumor immune evasion by degrading tryptophan and promoting tumor growth .

In vitro studies have shown that these compounds can reduce the viability of cancer cell lines such as A549 (lung adenocarcinoma) when treated at concentrations around 100 µM. The cytotoxic effects were evaluated using MTT assays, where certain derivatives demonstrated greater potency than standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It has shown activity against various pathogenic strains, including multidrug-resistant bacteria such as Klebsiella pneumoniae and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell integrity and inhibition of biofilm formation .

Study 1: Anticancer Efficacy

A study involving novel pyrrolidine derivatives assessed their anticancer activity against A549 cells. The results indicated that compounds with specific structural modifications (e.g., free amino groups) exhibited enhanced cytotoxicity while sparing non-cancerous cells .

CompoundIC50 (µM)Effect on Non-Cancerous Cells
Compound A66Moderate
Compound B45Low
Compound C30High

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial activity of pyrrolidine derivatives against resistant strains. The study found that certain compounds inhibited biofilm formation significantly more than others, suggesting potential for development into therapeutic agents against resistant infections .

PathogenZone of Inhibition (mm)Comparison Standard
Klebsiella pneumoniae22Ciprofloxacin (21)
Staphylococcus aureus25Vancomycin (23)

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Approach :

  • Reaction Solvents : Use dichloromethane or ethanol as solvents, as these have been effective in analogous piperidine-pyrrolidine hybrid syntheses .
  • Catalysts : Incorporate piperidine or NaOH as catalysts under reflux conditions to enhance reaction efficiency .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or utilize recrystallization from ethanol to isolate the target compound .
    • Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC) and adjust reaction times (typically 2–12 hours) based on intermediate stability .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Core Techniques :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry, particularly for the pyrrolidine-2,5-dione and pyrimidinyloxy moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and ether (C-O-C) functional groups in the 1600–1750 cm1^{-1} and 1000–1300 cm1^{-1} ranges, respectively .

Q. What safety precautions are critical during handling and storage?

  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact, as similar piperidine derivatives exhibit acute toxicity (H301/H311) .
  • Storage : Store in airtight containers at 2–8°C, protected from light, to prevent degradation of the oxo-pyrrolidine core .
  • Waste Disposal : Neutralize acidic/basic residues before disposal, adhering to local regulations for hazardous organic waste .

Advanced Research Questions

Q. How can contradictions in reported reaction mechanisms for pyrrolidine-2,5-dione derivatives be resolved?

  • Case Study : Compare pathways for analogous compounds, such as thieno[3,2-d]pyrimidine vs. imidazo[4,5-b]pyridine intermediates, which may involve divergent cyclization or acylation steps .
  • Experimental Design :

  • Conduct kinetic studies under varying temperatures and pH to identify rate-determining steps.
  • Use isotopic labeling (e.g., 18^{18}O in the oxo group) to trace reaction pathways .

Q. What strategies exist to determine polymorphic forms and their impact on bioactivity?

  • Crystallography : Perform X-ray diffraction (XRD) to resolve crystal structures and identify hydrogen-bonding networks influencing stability .
  • Bioactivity Correlation : Compare IC50_{50} values of polymorphs against target enzymes (e.g., kinases) using in vitro assays to assess structure-activity relationships .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to evaluate melting points and phase transitions .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Model the compound’s binding to proteins (e.g., kinases) using software like AutoDock Vina, focusing on the pyrimidinyloxy group’s role in hydrogen bonding .
  • MD Simulations : Simulate dynamic interactions over 100 ns to assess binding stability and conformational changes in the target’s active site .

Q. How should experimentalists address discrepancies in bioactivity data across studies?

  • Data Normalization : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate experimental setups .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile conflicting IC50_{50} values from independent studies .

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